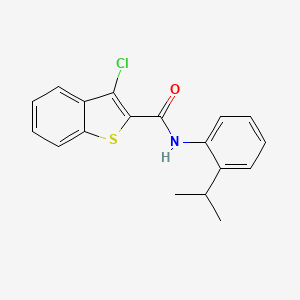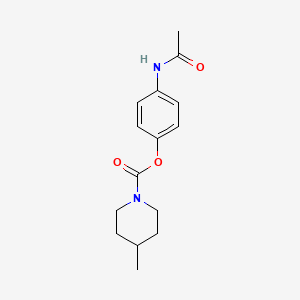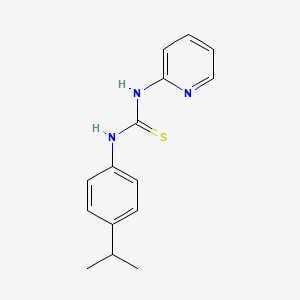
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea, also known as IPTU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPTU is a thiourea derivative, which is a class of organic compounds that contain a sulfur atom attached to a carbon atom that is part of a carbonyl group.
作用機序
The mechanism of action of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that plays a role in cell proliferation and survival. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to induce apoptosis by activating caspases, a family of proteases that play a role in programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix. In neurodegenerative diseases, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to protect neurons from oxidative stress and inflammation. In diabetes, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity by enhancing the activity of AMP-activated protein kinase (AMPK), an enzyme that regulates energy metabolism.
実験室実験の利点と制限
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in animal models. However, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has some limitations for lab experiments. It has poor solubility in water, which can limit its use in certain assays. It also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on N-(4-isopropylphenyl)-N'-2-pyridinylthiourea. One area of research is to further elucidate its mechanism of action. Another area of research is to optimize its pharmacokinetics and pharmacodynamics for use in vivo. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its potential as a therapeutic agent in various diseases, and further research is needed to evaluate its efficacy and safety in clinical trials. Additionally, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be used as a starting point for the development of new compounds with improved properties and efficacy.
合成法
The synthesis of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea involves the reaction of 4-isopropylphenyl isothiocyanate with 2-pyridylamine in the presence of a base such as sodium hydroxide. The reaction yields N-(4-isopropylphenyl)-N'-2-pyridinylthiourea as a white crystalline solid with a melting point of 153-154°C. The purity of N-(4-isopropylphenyl)-N'-2-pyridinylthiourea can be determined using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学的研究の応用
N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been studied extensively for its potential applications in various fields such as cancer research, neurodegenerative diseases, and diabetes. In cancer research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has also been studied for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In diabetes research, N-(4-isopropylphenyl)-N'-2-pyridinylthiourea has been shown to improve glucose tolerance and insulin sensitivity in animal models.
特性
IUPAC Name |
1-(4-propan-2-ylphenyl)-3-pyridin-2-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3S/c1-11(2)12-6-8-13(9-7-12)17-15(19)18-14-5-3-4-10-16-14/h3-11H,1-2H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYMLWALIMDQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=S)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Propan-2-yl)phenyl]-3-pyridin-2-ylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

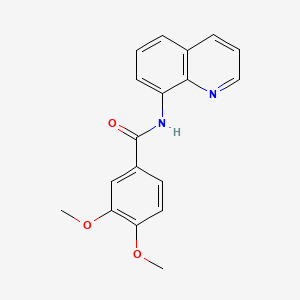
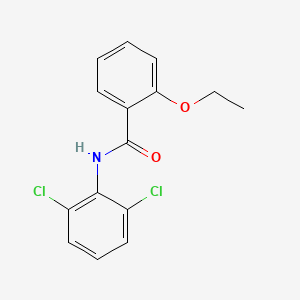
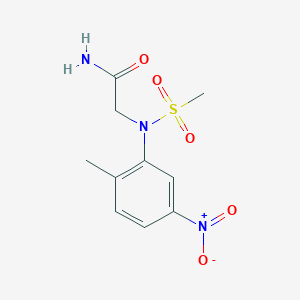
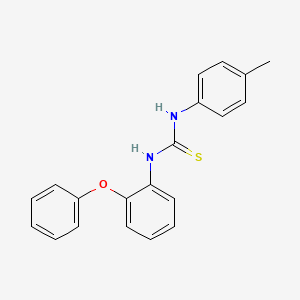
![methyl 4-({[(1-methyl-1H-1,2,3-benzotriazol-5-yl)amino]carbonyl}amino)benzoate](/img/structure/B5713403.png)
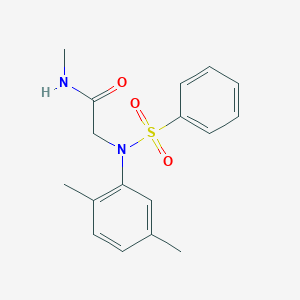
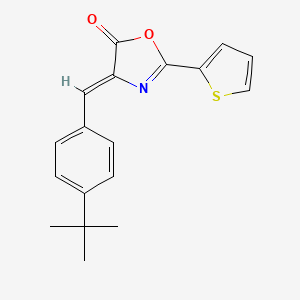
![N-[3-(trifluoromethyl)phenyl]-N'-(1,3,5-trimethyl-1H-pyrazol-4-yl)urea](/img/structure/B5713424.png)
![N-(4-methoxybenzyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5713435.png)
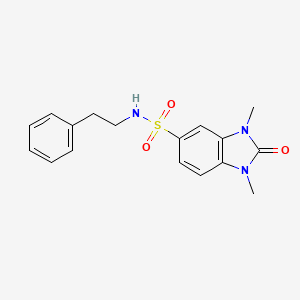
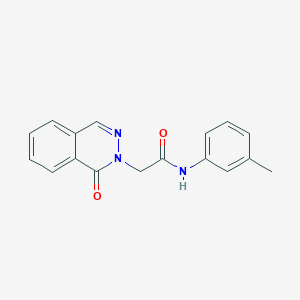
![methyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B5713458.png)
